molecular formula C9H11ClN2O2S2 B11807720 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol

Cat. No.: B11807720
M. Wt: 278.8 g/mol
InChI Key: KLZYSFIPTGENIS-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol is an organic compound that features a pyridine ring substituted with a chlorine atom, a pyrrolidin-1-ylsulfonyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the nucleophilic substitution reaction at the 4-position of a chlorinated pyridine derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol is unique due to the presence of both a chlorine atom and a thiol group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H11ClN2O2S2

Molecular Weight

278.8 g/mol

IUPAC Name

3-chloro-5-pyrrolidin-1-ylsulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C9H11ClN2O2S2/c10-7-5-11-6-8(9(7)15)16(13,14)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,15)

InChI Key

KLZYSFIPTGENIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=S)Cl

Origin of Product

United States

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